3-(1-(methylsulfonyl)piperidin-4-yl)-1-(2-oxo-2-phenylethyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
3-(1-(methylsulfonyl)piperidin-4-yl)-1-(2-oxo-2-phenylethyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C20H22N4O4S2 and its molecular weight is 446.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Research has focused on the synthesis and structural elucidation of related compounds, demonstrating the compound's relevance in the field of organic chemistry. For instance, the synthesis of sulfomethylated products, including piperazine and polyazamacrocycles, has been studied, highlighting methods to introduce methanesulfonate groups into these structures. This research provides a foundation for further exploration of similar compounds, including the one (van Westrenen & Sherry, 1992).
Biological Activities and Applications
- A significant area of research involves the biological evaluation of related compounds. For example, studies have been conducted on the synthesis and biological evaluation of 5-substituted 1,3,4-oxadiazole derivatives, which share structural similarities with the compound. These compounds were screened for their enzyme inhibition properties and molecular docking studies were performed to understand their interaction with biological targets (Khalid et al., 2016).
Pharmacological Evaluation
- Research has also been conducted on the pharmacological evaluation of similar compounds, focusing on their antimicrobial and antifungal activities. For example, N-substituted derivatives of related compounds were synthesized and tested for their efficacy against various bacterial strains, demonstrating the compound's potential in developing new antimicrobial agents (Khalid et al., 2016).
Chemotherapeutic Potential
- Another area of research interest is the compound's potential in cancer therapy. Studies on thiophene derivatives bearing similar structural motifs have been conducted to evaluate their in vitro cytotoxic activity against human tumor cell lines. These compounds showed varying degrees of cytotoxic activity, suggesting their potential in developing new anticancer agents (Alsaid et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit cyclin-dependent kinase 2 (cdk2), which plays a crucial role in cell cycle regulation .
Mode of Action
If it acts like other cdk2 inhibitors, it likely binds to the atp-binding pocket of cdk2, preventing atp from binding and thereby inhibiting the kinase activity of cdk2 .
Biochemical Pathways
If it acts as a cdk2 inhibitor, it would affect the cell cycle, particularly the transition from the g1 phase to the s phase .
Pharmacokinetics
Similar compounds are typically designed to have good absorption and bioavailability, low metabolism for increased half-life, and effective excretion to reduce toxicity .
Result of Action
If it acts as a cdk2 inhibitor, it would likely result in cell cycle arrest, preventing cells from proliferating .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Properties
IUPAC Name |
5-(1-methylsulfonylpiperidin-4-yl)-2-phenacyl-4-thiophen-2-yl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-30(27,28)22-11-9-16(10-12-22)19-21-23(14-17(25)15-6-3-2-4-7-15)20(26)24(19)18-8-5-13-29-18/h2-8,13,16H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBTZQQYXUYUOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NN(C(=O)N2C3=CC=CS3)CC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.